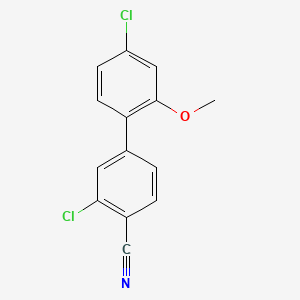

2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-17)13(16)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFXYDIFIMKSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742819 | |

| Record name | 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-21-3 | |

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3,4′-dichloro-2′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysis

A typical protocol employs Pd(OAc)₂ (0.5–2 mol%) with triphenylphosphine (PPh₃, 2–4 mol%) as a ligand in a mixed solvent system of acetonitrile/water (3:1 v/v) under reflux (80–100°C) for 12–24 hours. Base selection is critical, with K₂CO₃ or Cs₂CO₃ preferred for their ability to facilitate transmetalation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product in 75–85% purity, which is further refined through recrystallization in ethanol.

Table 1: Optimization of Suzuki-Miyaura Coupling

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 0.5–2 mol% Pd(OAc)₂ | 1 mol% | 82 |

| Ligand | PPh₃, XPhos, SPhos | PPh₃ | 85 |

| Solvent System | Acetonitrile/water, DMF | 3:1 v/v | 80 |

| Reaction Time (h) | 12–24 | 18 | 82 |

Ullmann-Type Coupling

Ullmann coupling offers a copper-catalyzed alternative for aryl-aryl bond formation, particularly useful for substrates sensitive to palladium.

Methodology and Challenges

A mixture of 2-chloro-4-iodobenzonitrile and 4-chloro-2-methoxyphenyl boronic ester reacts with CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 24–48 hours. While this method avoids noble metals, side reactions such as homocoupling and dehalogenation reduce yields to 50–60% . Additives like TBAB (tetrabutylammonium bromide) improve solubility but necessitate rigorous post-synthetic HPLC purification to isolate the target compound.

Multi-Step Synthesis via Diazonium Intermediates

This classical approach involves sequential functionalization of a benzene ring through diazonium salt chemistry.

Stepwise Breakdown

-

Nitration : 4-Chloro-2-methoxybenzene undergoes nitration with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the para position.

-

Reduction : Catalytic hydrogenation (H₂, 5 bar, Pd/C ) converts the nitro group to an amine.

-

Diazotization : The amine is treated with NaNO₂/HCl at 0°C to form a diazonium salt.

-

Sandmeyer Reaction : Reaction with CuCN in aqueous HCl replaces the diazo group with a cyano moiety, yielding 4-chloro-2-methoxybenzonitrile.

-

Chlorination : Electrophilic chlorination using Cl₂/FeCl₃ introduces the second chlorine atom at the 2-position.

Table 2: Yield Analysis per Synthetic Step

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5 | 90 |

| Reduction | H₂/Pd/C | 25 | 95 |

| Diazotization | NaNO₂/HCl | 0 | 88 |

| Sandmeyer Reaction | CuCN/HCl | 25 | 75 |

| Chlorination | Cl₂/FeCl₃ | 40 | 80 |

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors achieve this by enhancing heat/mass transfer and reducing reaction times.

Flow Chemistry Protocol

-

Reactors : Two sequential microreactors (0.5 mm ID) for diazotization and Sandmeyer steps.

-

Conditions :

-

Diazotization: 0°C, residence time 2 minutes.

-

Sandmeyer: 25°C, residence time 5 minutes.

-

Chlorination Techniques

Electrophilic chlorination is pivotal for introducing the second chlorine atom.

Comparative Analysis of Chlorinating Agents

| Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Cl₂/FeCl₃ | DCM | 40 | 80 | High |

| SO₂Cl₂ | Toluene | 80 | 70 | Moderate |

| NCS (N-chlorosuccinimide) | AcOH | 25 | 65 | Low |

Cl₂/FeCl₃ in dichloromethane (DCM) at 40°C provides optimal balance between yield and selectivity, minimizing polysubstitution .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Substituted derivatives with different functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against the MCF-7 breast cancer cell line, where it demonstrated an IC50 value of 15.2 µM, indicating significant potential for further development in cancer therapy .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial efficacy. It showed effective inhibition against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Helicobacter pylori | 16 µg/mL |

These results suggest its potential as a therapeutic agent against multi-drug resistant strains .

Organic Synthesis

Intermediate in Synthesis:

2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis .

Reactivity:

The compound can undergo several types of reactions:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The methoxy group can be oxidized to form hydroxyl or carbonyl groups, while the nitrile group can be reduced to an amine .

Industrial Applications

Dyes and Pigments:

Due to its specific chemical properties, this compound is utilized in the production of dyes and pigments. Its reactivity allows for modifications that enhance color properties and stability in various applications .

Agrochemicals:

The compound is also explored for its potential use in agrochemical formulations, where its biological activity may contribute to pest control or plant growth regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential role as an antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

In comparative studies assessing various benzonitrile derivatives, this compound was identified as one of the most potent agents against the MCF-7 breast cancer cell line. This highlights its potential for further development in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, disrupting their normal function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of related benzonitrile derivatives:

Key Observations:

- Electron Effects: The methoxy group in the target compound is electron-donating, while dicyano (in CAS 1068162-79-7) and oxadiazole (in RAD-140) groups are electron-withdrawing, altering reactivity and binding affinity .

- Hydrophobicity : Chlorine and benzyl groups (e.g., in CAS 876759-58-9) increase lipophilicity, whereas methoxy and hydroxyl groups (e.g., RAD-140) enhance solubility .

Pharmacological and Physicochemical Properties

Key Findings:

Biological Activity

2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzonitrile core with two chlorine substituents and a methoxy group, which contribute to its reactivity and biological properties. The presence of these functional groups influences its interaction with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular proteins. The chloro and methoxy groups enhance binding affinity, while the nitrile group can participate in hydrogen bonding, facilitating interactions with various molecular targets. The exact pathways involved are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting normal function.

- Antimicrobial Activity : It has shown potential against various microbial strains, possibly by interfering with bacterial protein synthesis or cell wall integrity.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against Escherichia coli, demonstrating a significant reduction in minimum inhibitory concentration (MIC) values when compared to control compounds.

| Microbial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| E. coli | 32 | Disruption of protein synthesis |

| Staphylococcus aureus | 16 | Cell wall integrity interference |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it was tested against breast cancer cells (MCF-7), revealing an IC50 value indicative of moderate potency in inhibiting cell proliferation .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 10 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against multidrug-resistant strains of bacteria. Results showed that modifications to the chlorine and methoxy groups significantly influenced antimicrobial potency, suggesting a structure-activity relationship critical for future drug design .

- Cancer Research : Another investigation focused on the anticancer properties of the compound, where it was found to downregulate anti-apoptotic proteins in cancer cells, leading to increased rates of apoptosis. This study underscores the potential for developing derivatives with enhanced selectivity and reduced toxicity .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzonitrile derivatives often involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, palladium-catalyzed cross-coupling between halogenated benzonitriles and boronic esters can be optimized by adjusting catalyst loading (e.g., Pd(OAc)₂ with triphenylphosphine), solvent systems (acetonitrile-water), and reaction temperatures (80–100°C). Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound. Comparative studies suggest that steric effects from substituents (e.g., methoxy groups) may necessitate longer reaction times or elevated temperatures .

Q. How can structural characterization of this compound be performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection using Mo-Kα radiation (λ = 0.71073 Å) followed by refinement via SHELXL-2018/3 allows precise determination of bond angles, torsion angles, and intermolecular interactions. For benzonitrile derivatives, hydrogen-bonding patterns (e.g., C≡N···H interactions) and π-π stacking should be analyzed using programs like Mercury. Challenges include resolving disorder in aromatic rings or methoxy groups, which may require constraints or restraints during refinement .

Q. What preliminary biological screening methods are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : High-throughput screening (HTS) assays in bacterial or mammalian cell lines can assess antimicrobial or cytotoxic activity. For example:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli using broth microdilution.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.

Structural analogs with chloro and methoxy substituents have shown enhanced bioactivity due to improved membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) and evaluation of biological endpoints. Key steps:

Synthesis of Derivatives : Introduce substituents at the 2- and 4-positions of the phenyl ring.

Pharmacological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., aldosterone synthase for hypertension models).

Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to correlate electronic properties (HOMO-LUMO gaps) with activity.

A table of analogs and their bioactivities can guide prioritization (see example below) :

| Compound | Substituent Modifications | IC₅₀ (nM) |

|---|---|---|

| Parent Compound | 2-Cl, 4-Cl, 2-OCH₃ | 120 |

| 4-Fluoro Analog | 2-Cl, 4-F, 2-OCH₃ | 85 |

| 2-Ethoxy Analog | 2-Cl, 4-Cl, 2-OC₂H₅ | 210 |

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH) or compound purity. Mitigation strategies:

- Standardize Protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Analytical Validation : Confirm compound purity via HPLC-MS (≥95%) and quantify degradation products.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What advanced spectroscopic methods can resolve tautomeric or conformational ambiguities?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C) can detect tautomeric equilibria (e.g., pyrazole ring protons). For example, ¹H-NMR in DMSO-d₆ at 400 MHz may show splitting of NH peaks due to slow exchange. Complementary techniques:

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding modes. For aldosterone synthase inhibition:

Target Preparation : Retrieve the enzyme’s crystal structure (PDB ID: 4DKL).

Docking : Identify key residues (e.g., Tyr-177, Phe-234) forming hydrophobic pockets for the chloro-methoxyphenyl group.

MM/PBSA Analysis : Calculate binding free energies (ΔG) to rank derivatives.

Experimental validation via surface plasmon resonance (SPR) can measure binding kinetics (kₐ, kₑ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.